2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic acid
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Overview
Description
2-(2-(Trifluoromethyl)pyrimidin-4-yl)isonicotinic acid is a chemical compound characterized by its trifluoromethyl group attached to a pyrimidin-4-yl ring, which is further connected to an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid typically involves multiple steps, starting with the preparation of the pyrimidin-4-yl core One common approach is the reaction of a suitable pyrimidin-4-yl derivative with a trifluoromethylating agent under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Trifluoromethyl)pyrimidin-4-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions, often facilitated by catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes and pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity to specific receptors or enzymes, leading to biological or chemical activity. The exact mechanism may vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzoyl chloride
Trifluoromethylated phenols
Fluoxetine
Mefloquine
Leflunomide
Uniqueness: 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid stands out due to its specific structural features, such as the combination of the pyrimidin-4-yl and isonicotinic acid groups. These features contribute to its unique chemical and biological properties, distinguishing it from other trifluoromethylated compounds.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)pyrimidin-4-yl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2/c12-11(13,14)10-16-4-2-7(17-10)8-5-6(9(18)19)1-3-15-8/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYWAFVJMIXSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC(=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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